molecular formula C28H25N3O3S B2437498 2-Amino-4-(4-ethylphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893300-26-0

2-Amino-4-(4-ethylphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Cat. No.: B2437498
CAS No.: 893300-26-0
M. Wt: 483.59
InChI Key: RTIZOJCGEVFHLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(4-ethylphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a useful research compound. Its molecular formula is C28H25N3O3S and its molecular weight is 483.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-4-(4-ethylphenyl)-6-[(2-methylphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O3S/c1-3-19-12-14-20(15-13-19)25-23(16-29)28(30)34-26-22-10-6-7-11-24(22)31(35(32,33)27(25)26)17-21-9-5-4-8-18(21)2/h4-15,25H,3,17,30H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIZOJCGEVFHLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2C(=C(OC3=C2S(=O)(=O)N(C4=CC=CC=C43)CC5=CC=CC=C5C)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-Amino-4-(4-ethylphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a member of the benzothiazine family, which has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C21H22N2O3S\text{C}_{21}\text{H}_{22}\text{N}_2\text{O}_3\text{S}

This structure features a pyrano-benzothiazine core, which is crucial for its biological activity.

Biological Activity Overview

Benzothiazine derivatives have been associated with various pharmacological effects, including:

  • Antimicrobial : Exhibiting activity against bacterial and fungal strains.
  • Anticancer : Inhibiting the proliferation of cancer cells.
  • Anti-inflammatory : Reducing inflammation in various models.
  • Antioxidant : Scavenging free radicals and protecting against oxidative stress.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes such as monoamine oxidase (MAO), which plays a role in neurotransmitter metabolism. In vitro studies have indicated that similar compounds can selectively inhibit MAO-A and MAO-B isoforms, suggesting a potential neuroprotective role .
  • Cholinergic Activity : Compounds in this class may also modulate cholinergic pathways by inhibiting acetylcholinesterase (AChE), thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer's .
  • Antioxidant Properties : The presence of electron-donating groups in the structure enhances its ability to neutralize free radicals, contributing to its antioxidant capacity .

Antimicrobial Activity

A study evaluated the antimicrobial effects of related benzothiazine derivatives against various pathogens. Results indicated that these compounds exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

Anticancer Properties

Research focused on the anticancer potential of benzothiazine derivatives demonstrated that they could induce apoptosis in cancer cell lines. In one study, a derivative similar to our compound showed IC50 values in the low micromolar range against human breast cancer cells (MCF-7) .

Neuroprotective Effects

In a neuropharmacological study, derivatives were tested for their protective effects against oxidative stress-induced neuronal damage. The results showed that these compounds significantly reduced cell death in neuronal cultures exposed to oxidative stressors .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
NeuroprotectionProtection against oxidative stress
Enzyme InhibitionInhibition of MAO and AChE

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity
Recent studies have indicated that derivatives of compounds similar to 2-amino-4-(4-ethylphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile exhibit significant anticancer properties. For instance, a series of related compounds were synthesized and tested against various human tumor cell lines. These compounds demonstrated antiproliferative activities through mechanisms such as microtubule disruption and G2/M cell cycle arrest, suggesting potential as anticancer agents .

Case Study:
A study involving a related compound showcased its ability to inhibit the growth of melanoma cells significantly. The compound led to centrosome de-clustering and induced apoptosis in cancer cells. The results indicated that these compounds could serve as lead candidates for further development in cancer therapies .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AA2 Melanoma10Microtubule disruption
Compound BMCF-7 Breast15G2/M cell cycle arrest
Compound CHCT116 Colon12Induction of apoptosis

2. Anti-inflammatory Properties
Compounds with similar structures have also been studied for their anti-inflammatory effects. Research indicates that certain derivatives can modulate inflammatory pathways and reduce cytokine production, making them potential candidates for treating inflammatory diseases .

Case Study:
In a murine model of inflammation, a related compound demonstrated a reduction in paw edema and decreased levels of pro-inflammatory cytokines. This suggests that derivatives of the target compound may be effective in managing inflammatory responses .

Synthetic Applications

1. Organic Synthesis Intermediates
The compound can serve as an important intermediate in the synthesis of various organic molecules. Its unique structure allows it to participate in multiple chemical reactions, including cyclization and condensation reactions.

Table 2: Synthetic Utility of the Compound

Reaction TypeExample ReactionYield (%)
CyclizationFormation of pyrano derivatives75
CondensationSynthesis of benzothiazine analogs80
Nucleophilic AdditionReaction with aldehydes70

Chemical Reactions Analysis

Key Reagents and Precursors

  • Benzothiazine derivatives : Serve as the primary scaffold.

  • Aryl aldehydes : Introduce substituents (e.g., 4-ethylphenyl group via 4-ethylbenzaldehyde).

  • Active methylene nitriles : Provide the carbonitrile functionality (e.g., malononitrile).

  • Catalysts/conditions : May include reflux or microwave irradiation to accelerate cyclization .

Reaction Mechanism

The synthesis likely proceeds through a three-component condensation-cyclization pathway :

  • Initial condensation :

    • Benzothiazine derivatives react with aromatic aldehydes (e.g., 4-ethylbenzaldehyde) to form intermediates.

    • Active methylene nitriles (e.g., malononitrile) participate in nucleophilic addition, introducing the carbonitrile group .

  • Cyclization :

    • Intramolecular reactions form the fused pyrano[3,2-c] benzothiazine ring system.

    • Substituents (4-ethylphenyl, 2-methylbenzyl) are introduced via aldehyde or benzyl halide components .

  • Byproduct formation :

    • Competing pathways may generate triethylammonium salts or bis-adducts, which can be minimized by optimizing reaction conditions .

Reaction Conditions

Parameter Optimal Range Impact on Yield
Temperature Reflux (70–80°C) or microwave (400 W) Higher temperatures accelerate cyclization but may reduce selectivity .
Solvent Ethanol or ethanolic-piperidine Polar aprotic solvents stabilize intermediates and promote condensation .
Catalyst Cu(OAc)₂ (0.1–0.2 g) Facilitates condensation steps and inhibits side reactions .

Purification and Characterization

  • Purification : Recrystallization (ethanol/other solvents) or column chromatography to isolate the product .

  • Spectroscopic analysis :

    • IR : NH₂ (3336 cm⁻¹) and CN (2188 cm⁻¹) stretches confirm functional groups .

    • ¹H NMR : Methine protons (δ ~5.45 ppm) and methoxy groups (δ ~3.78 ppm) indicate structural integrity .

    • X-ray crystallography : Validates molecular conformation and non-covalent interactions (e.g., Cl- - - H bonds) .

Key Findings and Challenges

  • Selectivity control : Reaction conditions must be optimized to favor target product over bis-adducts .

  • Substituent influence : Electron-deficient aryl aldehydes enhance reactivity, while steric hindrance (e.g., ortho-substituted aldehydes) reduces yields .

  • Scalability : Microwave methods offer faster synthesis but require precise power/time control .

This synthesis strategy leverages established multi-component methodologies while emphasizing condition optimization to achieve high yields and structural fidelity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.